

Ombitasvir versus ledipasvir efficacy HCV genotype 1

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Compound Focus: Ombitasvir

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Efficacy Data Comparison

Regimen	Patient Population	Study Type	SVR Rate (%)	Notes & References
LDV/SOF (12 weeks)	Compensated Cirrhosis (GT1)	Integrated Analysis of Clinical Trials	95% (469/493)	Analysis of 513 patients; SVR12 was 90% in treatment-experienced patients with 12-week LDV/SOF alone [1].
LDV/SOF ± RBV	Genotype 1 (Mixed Population)	Real-World Observational Study	91.4% (LDV/SOF), 90.0% (+RBV)	Intent-to-treat analysis of 6,961 patients; SVR rates were higher (94.6%) in those who completed 12 weeks of LDV/SOF [2] [3].
OBV/PTV/r + DSV (12 weeks)	GT1b (With & Without Cirrhosis)	Phase 3 Clinical Trial	94.9% (Non-cirrhotic), 90.5% (Cirrhotic)	Japanese patient population; overall virological failure was 3.0% [4].
OBV/PTV/r + DSV ± RBV	Genotype 1 (Mixed Population)	Real-World Observational	95.1% (-RBV), 85.8% (+RBV)	Intent-to-treat analysis; SVR rose to 98.0% (-

Regimen	Patient Population	Study Type	SVR Rate (%)	Notes & References
		Study		RBV) and 95.5% (+RBV) in patients completing the 12-week course [2] [3].
OBV/PTV/r + DSV ± RBV	GT1 (Long-Term Follow-up)	Phase 3b Clinical Trials	~95% (Overall)	Stable long-term efficacy; low incidence of clinical outcomes like HCC (1.4%) in cirrhotic patients post-SVR [5].
OBV/PTV/r (12 weeks)	GT1b (Japanese, Chronic Hepatitis & Compensated Cirrhosis)	Real-World Study	96.6% (56/58)	Included patients with baseline NS5A resistance-associated variants (RAVs) who still achieved SVR [6].

Experimental Methodologies in Key Studies

The data in the comparison table is derived from rigorous study designs. Here are the methodologies for the key studies cited.

Real-World Comparative Effectiveness Study

This study provides a direct, head-to-head comparison of the two regimens in a routine clinical practice setting [2] [3].

- **Study Design:** A large-scale, observational, intent-to-treat cohort study.
- **Participants:** 6,961 patients with HCV genotype 1 treated across 126 facilities within the Department of Veterans Affairs (VA) healthcare system.
- **Interventions:** Patients initiated either 8 or 12 weeks of LDV/SOF ± RBV, or 12 weeks of OPrD (OBV/PTV/r + DSV) ± RBV.
- **Primary Endpoint:** Sustained Virological Response (SVR), defined as HCV RNA below the limit of quantification at least 10 weeks after the end of treatment.
- **Analysis:** Used multivariate logistic regression to identify predictors of SVR and compared outcomes between the different regimen groups.

Integrated Safety and Efficacy Analysis of LDV/SOF in Cirrhosis

This analysis provided robust data on the use of LDV/SOF in a challenging patient population [1].

- **Study Design:** A post-hoc analysis of pooled data from seven phase 2 and 3 clinical trials.
- **Participants:** 513 treatment-naïve and previously treated patients with genotype 1 HCV and compensated cirrhosis.
- **Interventions:** Patients received LDV/SOF for 12 or 24 weeks, with or without ribavirin.
- **Primary Endpoint:** SVR 12 weeks after the end of treatment (SVR12).

Phase 3 Trial of OBV/PTV/r in Japanese Patients (GIFT-I)

This trial established the efficacy of the **ombitasvir**-based regimen in a specific population [4].

- **Study Design:** A randomized, phase 3 trial consisting of a double-blind, placebo-controlled substudy for patients without cirrhosis and an open-label substudy for patients with compensated cirrhosis.
- **Participants:** 363 Japanese patients with HCV **genotype 1b** infection, including both treatment-naïve and treatment-experienced individuals.
- **Interventions:** Patients received co-formulated OBV/PTV/r for 12 weeks.
- **Primary Endpoint:** SVR12 in interferon-eligible, treatment-naive patients without cirrhosis.

Key Clinical Considerations

When interpreting the data for clinical or research decisions, consider the following points derived from the studies:

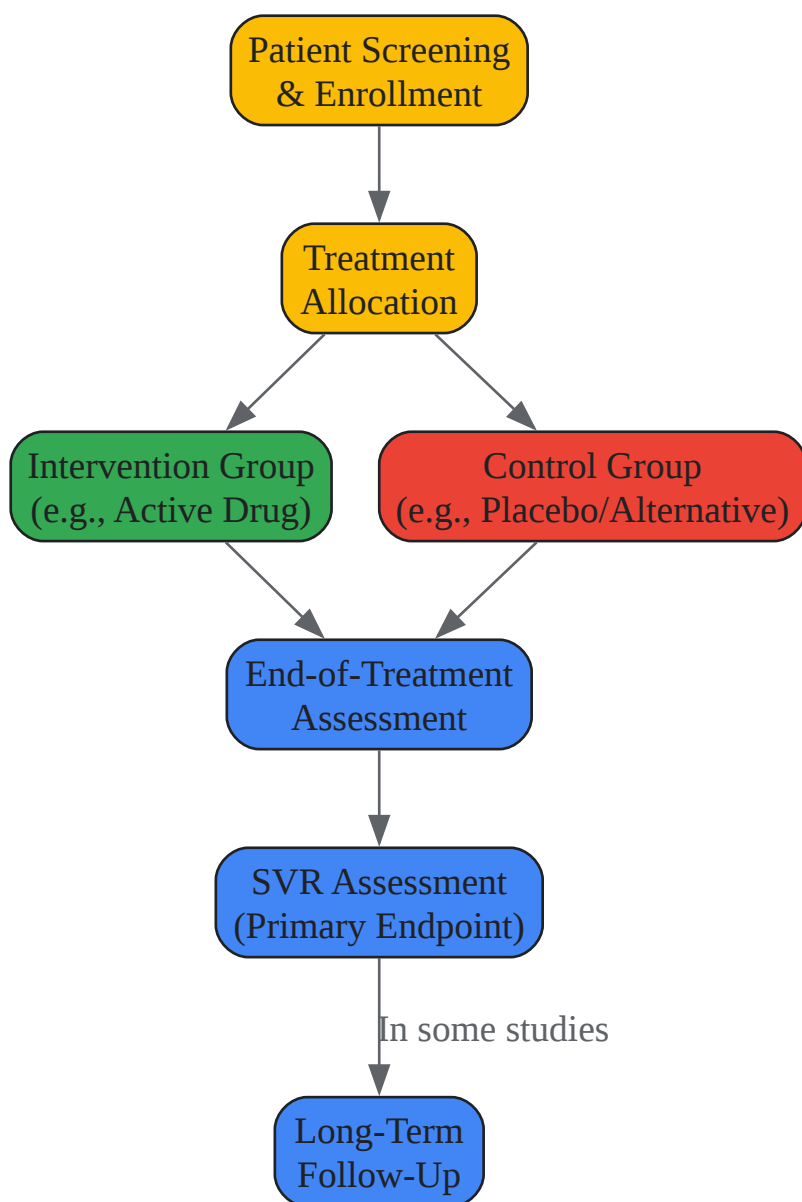
- **Treatment Completion is Crucial:** The real-world study found that the lower SVR rate for OPrD + RBV was likely due to a higher rate of early treatment discontinuation rather than inferior antiviral efficacy. When analysis was limited to patients who completed the full 12-week course, the SVR rates for all regimens were high and more comparable [2] [3].
- **Impact of Liver Fibrosis:** **FIB-4 > 3.25** (indicating advanced fibrosis) and **high BMI** were consistent negative predictors of SVR across regimens [2]. This highlights a patient subgroup that may require closer monitoring.
- **Efficacy in Cirrhosis:** Both regimens are effective in patients with compensated cirrhosis.
 - The integrated analysis of LDV/SOF showed a 95% SVR12 rate, though it noted that treatment-experienced patients receiving 12 weeks of therapy without ribavirin had a lower SVR rate

(90%), suggesting a potential benefit for extending duration or adding ribavirin in this specific subgroup [1].

- The OBV/PTV/r regimen demonstrated high efficacy in GT1b-infected Japanese patients with cirrhosis (90.5% SVR12) [4].
- **Genotype 1b:** The OBV/PTV/r + DSV regimen has been particularly well-studied in **genotype 1b** populations, showing high efficacy [4]. The real-world study also identified subtype 1b as a positive predictor of SVR across the regimens studied [2].
- **Long-Term Outcomes:** Long-term follow-up data for patients treated with OBV/PTV/r + DSV shows that SVR is durable and is associated with improvements in liver disease markers (like FIB-4 scores) and a low incidence of hepatocellular carcinoma (HCC) in those with cirrhosis [5].

Experimental Workflow Visualization

The following diagram outlines the general structure of a clinical trial, as seen in the studies discussed.



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